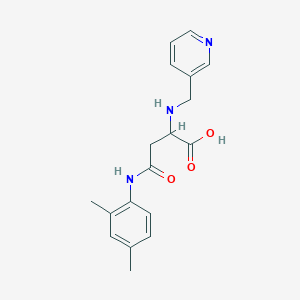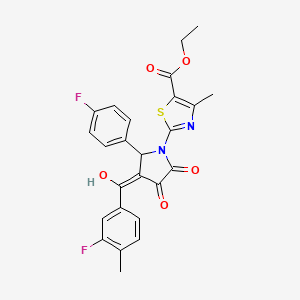
4-((2,4-Dimethylphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,4-ジメチルフェニル)アミノ)-4-オキソ-2-((ピリジン-3-イルメチル)アミノ)ブタン酸は、芳香族部分と複素環部分の両方を含む合成有機化合物です。
準備方法
合成経路と反応条件
4-((2,4-ジメチルフェニル)アミノ)-4-オキソ-2-((ピリジン-3-イルメチル)アミノ)ブタン酸の合成は、通常、複数段階の有機反応を伴います。一般的な経路には、以下の手順が含まれます。
アミド結合の形成: これは、2,4-ジメチルアニリンと適切なアシルクロリドまたは無水物を反応させて、対応するアミドを生成することによって達成できます。
ピリジン部分の導入: この手順は、アミドとピリジン誘導体(ピリジン-3-カルボアルデヒドなど)を還元的アミノ化条件下で反応させることを伴います。
酸化と最終調整: 最後の手順には、ケト基を導入するための酸化反応と、目的の生成物を得るためのさらなる精製手順が含まれる場合があります。
工業生産方法
この化合物の工業生産方法は、収量と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化することが必要になります。これには、連続フロー反応器、高度な精製技術、グリーンケミストリーの原則の使用が含まれる場合があります。
化学反応の分析
反応の種類
4-((2,4-ジメチルフェニル)アミノ)-4-オキソ-2-((ピリジン-3-イルメチル)アミノ)ブタン酸は、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、追加の官能基を導入するか、既存の官能基を変更するために酸化することができます。
還元: 還元反応は、ケト基をアルコールに変換するか、他の官能基を還元するために使用できます。
置換: 芳香環は、求電子置換反応または求核置換反応を受けて、新しい置換基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、触媒的水素化などの還元剤を使用できます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬を適切な条件下で使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはアルデヒドを生じることがありますが、還元はアルコールまたはアミンを生じる可能性があります。
科学的研究の応用
4-((2,4-ジメチルフェニル)アミノ)-4-オキソ-2-((ピリジン-3-イルメチル)アミノ)ブタン酸は、科学研究でいくつかの用途があります。
医薬品化学: これは、特に特定の酵素または受容体に標的を絞った医薬品化合物の合成のためのビルディングブロックとして使用できます。
有機合成: この化合物は、より複雑な分子の合成における中間体として役立ちます。
生物学的調査: これは、タンパク質や核酸などの生物学的標的との相互作用を理解するための研究に使用できます。
工業的用途:
作用機序
4-((2,4-ジメチルフェニル)アミノ)-4-オキソ-2-((ピリジン-3-イルメチル)アミノ)ブタン酸の作用機序は、その特定の用途によって異なります。医薬品化学では、特定の酵素または受容体に結合することにより、その活性を調節する可能性があります。関与する分子標的と経路は、詳細な生化学的および薬理学的調査によって決定されます。
類似の化合物との比較
類似の化合物
4-((2,4-ジメチルフェニル)アミノ)-4-オキソ-2-((ピリジン-2-イルメチル)アミノ)ブタン酸: 構造は似ていますが、ピリジン環の位置が異なります。
4-((2,4-ジメチルフェニル)アミノ)-4-オキソ-2-((ピリジン-4-イルメチル)アミノ)ブタン酸: ピリジン環が異なる位置にあるもう1つの異性体です。
4-((2,4-ジメチルフェニル)アミノ)-4-オキソ-2-((キノリン-3-イルメチル)アミノ)ブタン酸: ピリジンではなくキノリン環を持つ関連化合物です。
独自性
4-((2,4-ジメチルフェニル)アミノ)-4-オキソ-2-((ピリジン-3-イルメチル)アミノ)ブタン酸の独自性は、官能基の特定の組み合わせとピリジン環の位置にあります。これは、その類似体と比較して、独特の化学的および生物学的特性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
4-((2,4-Dimethylphenyl)amino)-4-oxo-2-((pyridin-2-ylmethyl)amino)butanoic acid: Similar structure but with a different position of the pyridine ring.
4-((2,4-Dimethylphenyl)amino)-4-oxo-2-((pyridin-4-ylmethyl)amino)butanoic acid: Another isomer with the pyridine ring in a different position.
4-((2,4-Dimethylphenyl)amino)-4-oxo-2-((quinolin-3-ylmethyl)amino)butanoic acid: A related compound with a quinoline ring instead of pyridine.
Uniqueness
The uniqueness of 4-((2,4-Dimethylphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid lies in its specific combination of functional groups and the position of the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C18H21N3O3 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
4-(2,4-dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
InChI |
InChI=1S/C18H21N3O3/c1-12-5-6-15(13(2)8-12)21-17(22)9-16(18(23)24)20-11-14-4-3-7-19-10-14/h3-8,10,16,20H,9,11H2,1-2H3,(H,21,22)(H,23,24) |
InChIキー |
HODAWRQGWIKLTE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide](/img/structure/B12132894.png)
![3-ethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12132896.png)
![3-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B12132904.png)
![(2Z)-2-[4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12132907.png)



![3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132919.png)
![2,4-dichloro-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12132933.png)
![3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12132937.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132945.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12132951.png)
